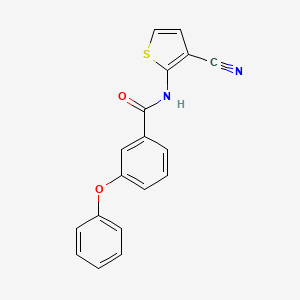

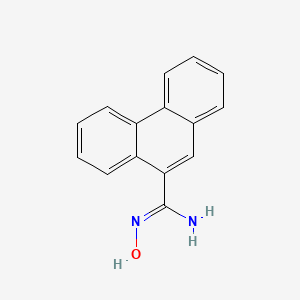

![molecular formula C10H20ClN B2933900 (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 56144-41-3](/img/structure/B2933900.png)

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound with the empirical formula C7H14ClN . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” includes a bicyclic structure with a nitrogen atom . The SMILES string representation of the molecule is Cl.C1C[C@@H]2CNC[C@H]1C2 .Wissenschaftliche Forschungsanwendungen

Cocaine hydrochloride has been studied for its potential therapeutic applications in medicine. It has been used as a local anesthetic in eye, ear, and throat surgeries due to its vasoconstrictive properties. It has also been studied as a treatment for depression, as it increases the levels of dopamine and serotonin in the brain. Additionally, (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride has been studied for its potential as a treatment for addiction to other substances, as it can block the reuptake of dopamine and other neurotransmitters.

Wirkmechanismus

Cocaine hydrochloride works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which produces feelings of euphoria and pleasure. However, prolonged use of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride can lead to a decrease in the number of dopamine receptors in the brain, which can lead to addiction and other negative consequences.

Biochemical and Physiological Effects:

Cocaine hydrochloride has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems such as heart attacks and strokes. It also affects the gastrointestinal system, causing nausea, vomiting, and abdominal pain. Additionally, this compound can lead to neurological problems such as seizures and strokes.

Vorteile Und Einschränkungen Für Laborexperimente

Cocaine hydrochloride has both advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine and other neurotransmitters on the brain. It can also be used to study the mechanisms of addiction and potential treatments for addiction. However, one limitation is that it is highly addictive and can be dangerous to handle. Additionally, the use of animals in experiments involving (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride is controversial.

Zukünftige Richtungen

There are a number of future directions for research involving (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride hydrochloride. One area of interest is the development of new treatments for addiction that do not involve the use of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and body. Additionally, research is needed to better understand the mechanisms of addiction and potential treatments for addiction. Overall, the study of this compound hydrochloride has the potential to lead to new treatments for a variety of medical conditions.

Synthesemethoden

Cocaine hydrochloride is synthesized from the leaves of the coca plant, which is native to South America. The leaves are harvested and processed to extract the alkaloid (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride. The extracted this compound is then purified and converted to this compound hydrochloride through a chemical reaction with hydrochloric acid. The final product is a white crystalline powder that is soluble in water.

Eigenschaften

IUPAC Name |

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(9,3)7-11-6-8;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWDWUQDCHTKOC-SCYNACPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CNC2)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)